2-methoxy-4-(1H-tetrazol-1-yl)aniline
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Overview
Description
2-methoxy-4-(1H-tetrazol-1-yl)aniline: is an organic compound with the molecular formula C8H9N5O . It is characterized by the presence of a methoxy group and a tetrazole ring attached to an aniline moiety.
Mechanism of Action
Target of Action
Mode of Action
Result of Action
Some tetrazole derivatives have been found to possess significant antimicrobial activity , suggesting potential biological effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-methoxyaniline with sodium azide and ammonium chloride in the presence of a copper catalyst to form the tetrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), sulfur trioxide, or halogens in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
Chemistry: 2-methoxy-4-(1H-tetrazol-1-yl)aniline is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 2-methoxy-3-(1H-tetrazol-1-yl)aniline
- 2-methoxy-5-(1H-tetrazol-1-yl)aniline
- 2-methoxy-4-(1H-triazol-1-yl)aniline
Uniqueness: 2-methoxy-4-(1H-tetrazol-1-yl)aniline is unique due to the specific positioning of the methoxy and tetrazole groups on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methoxy-4-(tetrazol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-8-4-6(2-3-7(8)9)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKUGJFJLIZVOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=NN=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415472 |
Source
|
Record name | 2-methoxy-4-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893775-64-9 |
Source
|
Record name | 2-methoxy-4-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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